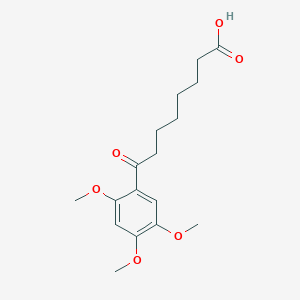
8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is a chemical compound with the molecular formula C17H24O6 . It has an average mass of 324.369 Da and a monoisotopic mass of 324.157288 Da .
Molecular Structure Analysis
The molecular structure of this compound includes 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . It has a polar surface area of 82 Ų and a molar refractivity of 85.7±0.3 cm³ .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ and a boiling point of 512.7±50.0 °C at 760 mmHg . It has a vapor pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 82.5±3.0 kJ/mol . The flash point is 182.5±23.6 °C .Applications De Recherche Scientifique
Anticonvulsant and Sedative Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized for their potential as anticonvulsant and sedative agents .
- Methods of Application: The derivatives were synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system . They were then evaluated for their anticonvulsant, sedative activity, and neurotoxicity using various models .
- Results: Compounds 4, 9, and 16 exhibited good anticonvulsant activity in primary evaluation. Furthermore, compound 4 is the most effective anticonvulsant and sedative agent in subsequent tests .
Antinarcotic Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Trans-3,4,5-trimethoxycinnamamides were synthesized and evaluated as potential antinarcotic agents .
- Methods of Application: The key strategies involve condensation reaction and coupling reaction to generate trans-3,4,5-trimethoxycinnamamides . They were evaluated for free radical scavenging, inhibitory action for neurotoxicity in cultured neurons, and antinarcotic activity in mice .
- Results: Compounds 10a, 10d, and 10e displayed significant inhibitory action of the glutamate-induced neurotoxicity and 10a–e and 11 showed high antinarcotic activity in mice .
Anti-cancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds containing the Trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
- Methods of Application: The compounds were synthesized and then evaluated for their anti-cancer effects using various models .
- Results: The compounds containing the TMP group have shown remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Anti-bacterial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Select TMP-bearing compounds have shown promising anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
- Methods of Application: The compounds were synthesized and then evaluated for their anti-bacterial effects using various models .
- Results: The compounds containing the TMP group have shown significant efficacy against these bacteria .
Antiviral Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
- Methods of Application: The compounds were synthesized and then evaluated for their antiviral effects using various models .
- Results: The compounds containing the TMP group have shown significant efficacy against these viruses .
Anti-parasitic Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
- Methods of Application: The compounds were synthesized and then evaluated for their anti-parasitic effects using various models .
- Results: The compounds containing the TMP group have shown significant efficacy against these parasites .
Propriétés
IUPAC Name |
8-oxo-8-(2,4,5-trimethoxyphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-21-14-11-16(23-3)15(22-2)10-12(14)13(18)8-6-4-5-7-9-17(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHUICKUHWZUJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268785 |
Source


|
| Record name | 2,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid | |
CAS RN |
951892-00-5 |
Source


|
| Record name | 2,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

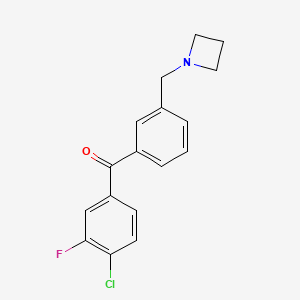
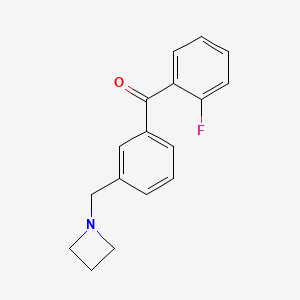
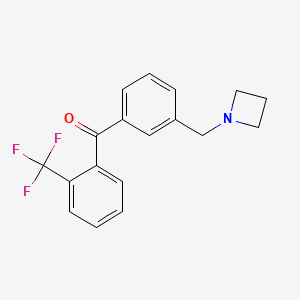
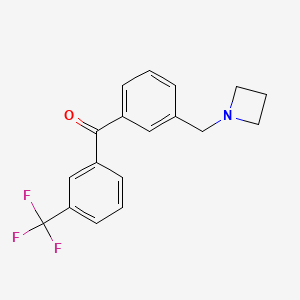

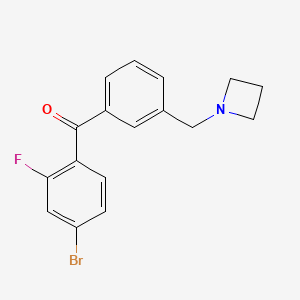
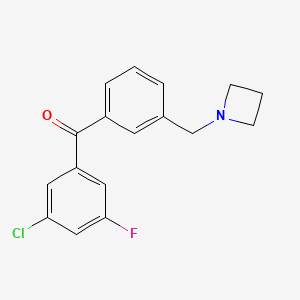
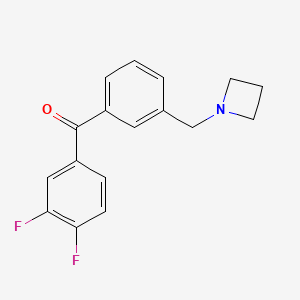
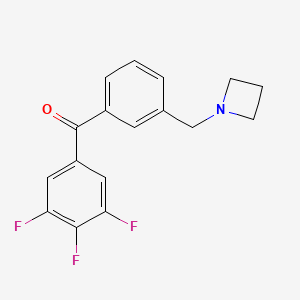
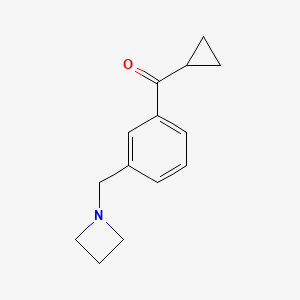
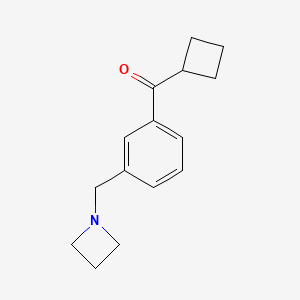
![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)